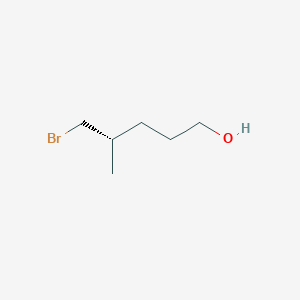
2,3,5,7-Tetramethyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,7-Tetramethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,7-Tetramethyl-1H-indole typically involves the alkylation of indole derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions to form the indole ring. For this compound, specific methylated precursors are used to introduce the methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions: 2,3,5,7-Tetramethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups at specific positions on the indole ring .
Scientific Research Applications
2,3,5,7-Tetramethyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,5,7-Tetramethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. The methyl groups may enhance the compound’s binding affinity and selectivity. Pathways involved include signal transduction, enzyme inhibition, and receptor activation .
Comparison with Similar Compounds
Indole: The parent compound with a wide range of biological activities.
3-Methylindole: A derivative with a single methyl group at position 3.
5-Methylindole: A derivative with a single methyl group at position 5.
Uniqueness: 2,3,5,7-Tetramethyl-1H-indole is unique due to the presence of four methyl groups, which significantly alter its chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
91639-45-1 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2,3,5,7-tetramethyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-7-5-8(2)12-11(6-7)9(3)10(4)13-12/h5-6,13H,1-4H3 |
InChI Key |
ZANFDXMONLVRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11912562.png)



![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)





![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)

